molecular formula C11H11BrFNO2 B8159167 4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide

4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide

Cat. No.: B8159167
M. Wt: 288.11 g/mol
InChI Key: ALUPSMATBFVSMR-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, a cyclopropyl group attached to the nitrogen atom, a fluorine atom at the second position, and a methoxy group at the fifth position of the benzamide structure

Preparation Methods

The synthesis of 4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: The attachment of a cyclopropyl group to the nitrogen atom.

Each of these steps requires specific reaction conditions and reagents. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Cyclopropylation can be carried out using cyclopropylamine, while fluorination may involve the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Methoxylation can be achieved using methanol in the presence of a base.

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide can be compared with other similar compounds, such as:

    4-Bromo-N-cyclopropyl-2-fluoro-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    4-Bromo-N-cyclopropyl-2-fluoro-5-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-fluoro-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-10-4-7(9(13)5-8(10)12)11(15)14-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUPSMATBFVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CC2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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